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molecular formula C11H12ClN B8632404 2-(3-Chlorophenyl)-2-methylbutanenitrile

2-(3-Chlorophenyl)-2-methylbutanenitrile

Cat. No. B8632404
M. Wt: 193.67 g/mol
InChI Key: KENRLTJBTNCGME-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A solution of 2-(3-chlorophenyl)butanenitrile (4.69 g, 26 mmol) and MeI (2.0 mL, 31 mmol) in DMSO (15 mL) was added dropwise to a stirred solution of NaH (60% dispersion in mineral oil (1.3 g, 31 mmol)) in DMSO (35 mL) at 0° C. under a nitrogen atmosphere. The reaction mixture was stirred for 30 minutes at 0° C. and then brought to room temperature and stirred for 15 hours. The reaction mixture was quenched with water carefully and then diluted with EtOAc. The organic layer was separated, washed with water (2×) and brine, dried (MgSO4), and concentrated in vacuo to give the desired compound as a light yellow oil (5.54 g).
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([CH2:11][CH3:12])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[CH3:13]I.[H-].[Na+]>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:13])([CH2:11][CH3:12])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.69 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C#N)CC
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water carefully
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C#N)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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